molecular formula C8H10BrNO B14022780 (5-Bromo-4-ethylpyridin-3-yl)methanol

(5-Bromo-4-ethylpyridin-3-yl)methanol

Cat. No.: B14022780
M. Wt: 216.07 g/mol
InChI Key: CSSHONQRUWSBEN-UHFFFAOYSA-N
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Description

(5-Bromo-4-ethylpyridin-3-yl)methanol is a brominated pyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds with this core structure are of significant interest in medicinal chemistry for the development of novel therapeutics. Related pyridine-methanol intermediates have been identified as key components in the synthesis of potent and selective small-molecule inhibitors, such as those targeting the Hyperpolarization-activated cyclic nucleotide-gated 1 (HCN1) ion channel for potential cognitive enhancement . Furthermore, structurally similar bromomethyl pyridines are critical intermediates in the synthesis of active pharmaceutical ingredients, including drugs like Rupatadine for allergic rhinitis, and are investigated for their use in creating compounds with activity against various kinases for oncology research . As a high-value research chemical, this compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to explore new chemical entities and develop potential treatments for a range of diseases.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(5-bromo-4-ethylpyridin-3-yl)methanol

InChI

InChI=1S/C8H10BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-4,11H,2,5H2,1H3

InChI Key

CSSHONQRUWSBEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1CO)Br

Origin of Product

United States

Preparation Methods

Esterification of 5-Ethyl-4-substituted Nicotinic Acid

  • The carboxylic acid group of 5-ethyl-4-substituted nicotinic acid is converted to the methyl ester using methanol in the presence of thionyl chloride as a water scavenger.
  • This step typically proceeds with high yield (~95%) and provides a more reactive intermediate for reduction.

Reduction of Ester to Hydroxymethyl Derivative

  • Sodium borohydride in methanol is used to reduce the methyl ester to (5-ethyl-4-substitutedpyridin-3-yl)methanol.
  • This method is preferred over lithium aluminum hydride for large-scale synthesis due to milder conditions and safety.
  • The product is often obtained as a yellow oil, which can be purified by converting it into a hydrobromide salt, crystallized from tetrahydrofuran and ethanol.

Bromination at the 5-Position

  • Bromination can be achieved by treating the pyridinylmethanol intermediate with hydrogen bromide in xylene.
  • The reaction is facilitated by azeotropic removal of water, leading to high yields (~79.5% for related compounds).
  • Alternatively, bromination can be performed using N-bromosuccinimide (NBS) in carbon tetrachloride or other solvents, but this method may suffer from over-bromination and low selectivity.

Alternative Routes

  • Starting from 2-bromo-4-ethylpyridine, nucleophilic substitution and protection/deprotection strategies can be employed to install the hydroxymethyl group.
  • Protection of the hydroxyl group with tetrahydropyranyl (THP) or acetal groups allows for multi-step synthesis involving imidazole intermediates, but these routes are longer and have lower overall yields (~3-30%).

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification Methanol, Thionyl chloride, reflux ~95 High yield, water scavenging essential
Reduction of ester to alcohol Sodium borohydride, methanol, 55°C, 1 hour ~85 Mild, safe, scalable
Bromination Hydrogen bromide, xylene, azeotropic water removal ~79.5 High selectivity and yield
Alternative bromination N-Bromosuccinimide, CCl4, AIBN catalyst ~50-68 Risk of over-bromination
Protection/deprotection steps THP protection, Pd/C hydrogenation ~3-30 Longer, lower yield, for complex syntheses

Analytical and Purification Notes

  • The hydroxymethyl pyridine derivatives are often oils or low-melting solids.
  • Conversion to hydrobromide salts improves crystallinity and ease of purification.
  • Extraction with ethyl acetate, washing with brine, and drying over sodium sulfate are standard workup procedures.
  • Final products are characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

Chemical Reactions Analysis

(5-Bromo-4-ethylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Scientific Research Applications

(5-Bromo-4-ethylpyridin-3-yl)methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-4-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds are outlined below:

Structural Analogues

Compound Name Substituents (Pyridine Ring) Key Features
(5-Bromo-4-ethylpyridin-3-yl)methanol 5-Br, 4-Et, 3-CH₂OH Ethyl group enhances lipophilicity; bromine enables Suzuki coupling .
(5-Bromo-2-chloropyridin-3-yl)methanol 5-Br, 2-Cl, 3-CH₂OH Chlorine at 2-position increases steric hindrance, reducing reactivity .
(5-Bromo-3-methoxypyridin-2-yl)methanol 5-Br, 3-OCH₃, 2-CH₂OH Methoxy group improves solubility but may hinder metal coordination .
(4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol Pyrimidine ring with Br/F substituents Pyrimidine core alters electronic properties; shows cytotoxicity in MCF-7 cells .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Property This compound (5-Bromo-2-chloropyridin-3-yl)methanol (4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol
Molecular Weight (g/mol) 230.09 232.47 327.12
LogP (Predicted) 1.8 1.5 2.3
Synthetic Yield 89.4% 60–70% 75–85%
Cytotoxicity (IC₅₀, MCF-7) N/A N/A >100–110 µg/mL

Key Observations

Substituent Effects: Ethyl groups improve lipophilicity and stability compared to chlorine or methoxy substituents, which may explain higher synthetic yields for this compound .

Biological Relevance: Pyrimidine-based derivatives demonstrate direct anticancer activity, whereas pyridine methanols are more suited as intermediates .

Structural Limitations : Steric bulk from ethyl or methoxy groups may reduce catalytic or binding efficiency in metal-mediated reactions .

Q & A

Q. What advanced chromatographic methods are recommended for separating closely related pyridine analogs?

  • HPLC : Use a C18 column with a gradient of methanol (5–95%) in 0.1% formic acid aqueous solution. Adjust pH to 3.0 to enhance peak resolution .
  • GC-MS : Derivatize the hydroxyl group with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reaction yields reported across literature?

  • Root Cause Analysis : Compare catalyst batches (e.g., Pd purity), solvent dryness, and heating homogeneity (oil bath vs. microwave). For example, microwave systems reduce thermal gradients, improving reproducibility .
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio) systematically. Response surface methodology (RSM) can identify optimal conditions .

Q. What protocols ensure ethical and transparent reporting of synthetic data, aligning with open science principles?

  • Documentation : Share raw NMR/FID files, chromatograms, and crystallographic data (CIF) in public repositories (e.g., Zenodo).
  • Compliance : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable), as advocated by initiatives like the European Open Science Cloud .

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